

Spectroscopic Data of 23-Hydroxylongispinogenin: A Technical Guide

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Compound of Interest

Compound Name: 23-Hydroxylongispinogenin

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This technical guide provides a comprehensive overview of the spectroscopic data for **23-Hydroxylongispinogenin**, a naturally occurring oleanane-type triterpenoid. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. The data is compiled from the seminal work on its structure elucidation and is presented in a clear, tabular format for ease of reference.

Core Spectroscopic Data

The structural elucidation of **23-Hydroxylongispinogenin** relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and elemental composition of **23-Hydroxylongispinogenin**. The high-resolution mass spectrum is essential for confirming the molecular formula.

Ion	m/z (Da)	Description
[M] ⁺	474.3709	Molecular Ion
C ₃₀ H ₅₀ O ₄	474.3709	Calculated Molecular Formula

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like **23-Hydroxylongispinogenin**. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below is referenced from the initial isolation and characterization of **23-Hydroxylongispinogenin**.

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
1	38.6	16	74.1
2	26.5	17	48.9
3	88.8	18	41.8
4	39.4	19	46.1
5	55.8	20	30.9
6	18.3	21	33.9
7	33.0	22	32.5
8	39.8	23	65.1
9	47.6	24	16.9
10	36.9	25	15.6
11	23.5	26	17.4
12	122.4	27	26.0
13	144.1	28	67.2
14	41.9	29	33.1
15	35.8	30	23.6

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
H-3	3.22	dd	11.5, 4.5
H-12	5.28	t	3.5
H-16	4.38	dd	11.0, 5.0
H-23a	3.75	d	11.0
H-23b	3.42	d	11.0
H-28a	3.70	d	11.5
H-28b	3.35	d	11.5
Me-24	0.98	s	-
Me-25	0.78	s	-
Me-26	0.85	s	-
Me-27	1.15	s	-
Me-29	0.92	s	-
Me-30	0.90	s	-

Experimental Protocols

The isolation and characterization of **23-Hydroxylongispinogenin** from its natural source, typically *Corchorus acutangulus*, involves a series of well-defined steps.

Isolation and Purification

- **Extraction:** The dried and powdered plant material (e.g., aerial parts of *Corchorus acutangulus*) is exhaustively extracted with a suitable solvent, commonly methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

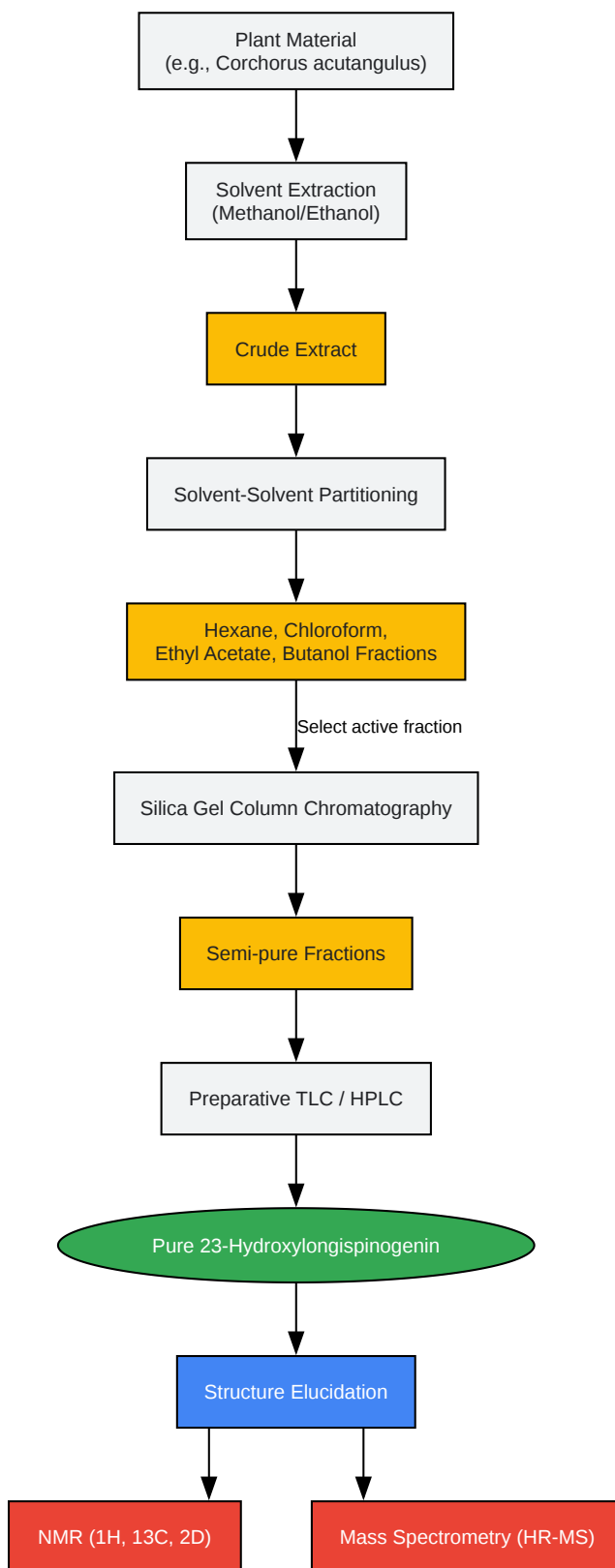
- **Chromatography:** The fraction containing the triterpenoids (often the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.
- **Final Purification:** Fractions containing the compound of interest are further purified by repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure **23-Hydroxylongispinogenin**.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H) in a suitable deuterated solvent, such as chloroform- d (CDCl_3) or pyridine- d_5 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for the complete and unambiguous assignment of all proton and carbon signals.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **23-Hydroxylongispinogenin**.



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Caption: General workflow for the isolation and structural elucidation of **23-Hydroxylongispinogenin**.

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